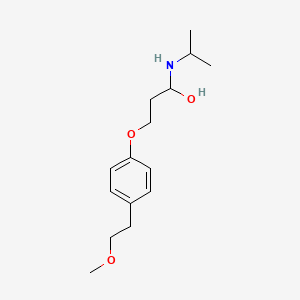
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol is a chemical compound with a complex structure that includes an isopropylamino group, a phenoxy group, and a methoxyethyl group
Preparation Methods
The synthesis of 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol typically involves multiple steps, including the formation of the phenoxy group and the introduction of the isopropylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: Substitution reactions can occur at various positions within the molecule, resulting in a wide range of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cellular processes and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol can be compared with other similar compounds, such as those with different substituents on the phenoxy group or variations in the amino group. These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential applications. Similar compounds include:
- 1-(Isopropylamino)-3-(4-methoxyphenoxy)propan-1-ol
- 1-(Isopropylamino)-3-(4-ethoxyphenoxy)propan-1-ol
These compounds share structural similarities but may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]-1-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-15(17)9-11-19-14-6-4-13(5-7-14)8-10-18-3/h4-7,12,15-17H,8-11H2,1-3H3 |
InChI Key |
GHNTVSGAHMKQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCOC1=CC=C(C=C1)CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


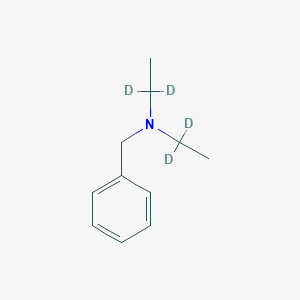

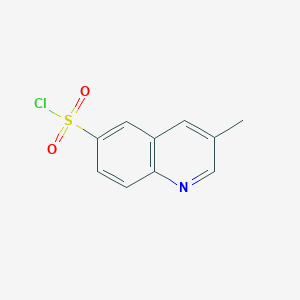
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)

![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)
![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
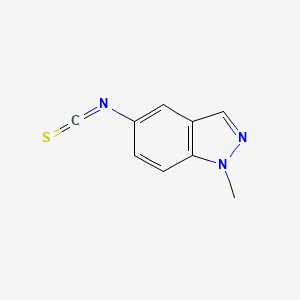
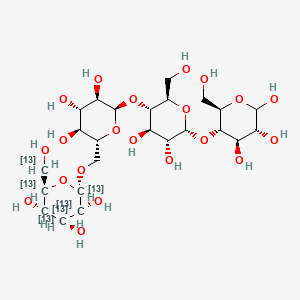
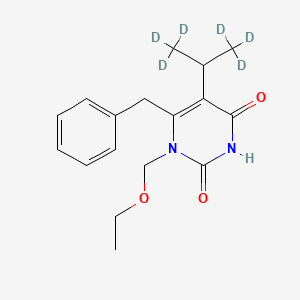
![sodium;[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13854157.png)

![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
